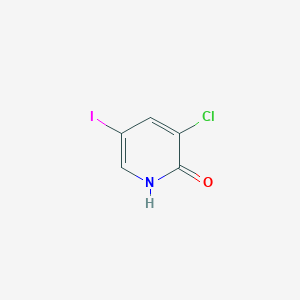

3-Chloro-5-iodo-pyridin-2-ol

説明

The Significance of Pyridine (B92270) Scaffolds in Chemical Science

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. numberanalytics.com Its unique electronic properties and reactivity have established it as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a wide array of biologically active compounds. enpress-publisher.comrsc.orgdovepress.com The inclusion of the pyridine nucleus is a well-established strategy for enhancing the solubility and bioavailability of drug candidates. enpress-publisher.com

Pyridine's aromaticity, arising from its cyclic, planar structure with six delocalized π-electrons, is a key determinant of its chemical behavior. numberanalytics.comlibretexts.org The nitrogen atom, being more electronegative than carbon, imparts a dipole moment to the ring, leading to a partial positive charge on the carbon atoms, particularly at the 2, 4, and 6 positions. matanginicollege.ac.inuomus.edu.iq This electronic distribution makes the pyridine ring less reactive towards electrophilic substitution compared to benzene, often requiring harsh reaction conditions. numberanalytics.commatanginicollege.ac.in Conversely, it enhances the ring's susceptibility to nucleophilic attack. The lone pair of electrons on the nitrogen atom is not involved in the aromatic system and is available for protonation, rendering pyridine basic. numberanalytics.comlibretexts.orguomus.edu.iq

Pyridinols, also known as hydroxypyridines, are pyridine derivatives bearing a hydroxyl group. These compounds can exist in tautomeric forms, as either pyridinols or pyridones. This tautomerism, coupled with the inherent properties of the pyridine ring, makes pyridinols versatile intermediates in organic synthesis and crucial components in various functional molecules. rsc.org The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions and the binding of molecules to biological targets. acs.org

Overview of Halogenated Pyridines as Building Blocks

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the pyridine ring creates a class of compounds known as halogenated pyridines. These compounds are highly valued as synthetic intermediates due to the halogen's ability to serve as a leaving group in various cross-coupling reactions, enabling the construction of more complex molecular architectures. chemrxiv.orgresearchgate.netnih.gov

Halogenated pyridines are indispensable tools in organic synthesis. chemrxiv.orgresearchgate.netnih.gov The carbon-halogen bond provides a reactive handle for a wide range of transformations, including Suzuki, Stille, and Sonogashira couplings, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. researchgate.netossila.com The differential reactivity of various halogens (I > Br > Cl) allows for selective and sequential reactions on polyhalogenated pyridines. researchgate.net This regioselective functionalization is crucial for the targeted synthesis of complex molecules. chemrxiv.orgnih.gov

The unique properties of halogenated pyridines have led to their widespread use in the development of pharmaceuticals and agrochemicals. rsc.orgsemanticscholar.orgdovepress.comnih.govnih.gov The incorporation of halogens can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. smolecule.com Many successful drugs and pesticides contain a halogenated pyridine core, highlighting the importance of this structural motif in modern chemical research. chemrxiv.orgjubilantingrevia.comnsf.gov For instance, they are found in insecticides, fungicides, and herbicides. enpress-publisher.comjubilantingrevia.com

Contextualizing 3-Chloro-5-iodo-pyridin-2-ol within Halogenated Pyridinol Chemistry

This compound is a specific example of a dihalogenated pyridinol that embodies the synthetic utility discussed above. Its structure features a chlorine atom at the 3-position, an iodine atom at the 5-position, and a hydroxyl group at the 2-position of the pyridine ring. This arrangement of functional groups offers multiple sites for chemical modification.

A known method for the synthesis of the related compound 2,3-dichloro-5-iodopyridine (B1321507) involves the iodination of 5-chloro-6-hydroxynicotinic acid to form 3-chloro-5-iodo-2-pyridinol, which is then chlorinated. google.com This highlights a potential synthetic pathway and the role of this compound as a key intermediate.

The presence of two different halogens, chloro and iodo, on the pyridinol ring is of particular synthetic interest. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in cross-coupling reactions allows for selective functionalization at the 5-position, while leaving the 3-position available for subsequent transformations. This differential reactivity makes this compound a valuable building block for the construction of complex, highly substituted pyridine derivatives for various research applications.

Chemical and Physical Properties of this compound

The following table summarizes some of the key chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 97966-02-4 | chemicalbook.commatrixscientific.comapolloscientific.co.uk |

| Molecular Formula | C5H3ClINO | matrixscientific.comsigmaaldrich.com |

| Molecular Weight | 255.44 g/mol | sigmaaldrich.combldpharm.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI | 1S/C5H3ClINO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | sigmaaldrich.com |

| InChI Key | DKIIUJUXHIPYFQ-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | Oc1ncc(Cl)cc1I | sigmaaldrich.com |

The Chemical Profile of this compound in Scientific Research

Halogenated pyridinols represent a significant class of heterocyclic compounds that garner considerable attention in academic and industrial research. Their utility stems from the unique interplay of the pyridine ring's electronic properties and the modulating effects of halogen substituents. These compounds serve as versatile building blocks and key intermediates in the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. chemicalbook.comevitachem.comsmolecule.com The presence of halogens can influence a molecule's reactivity, lipophilicity, and metabolic stability, making them crucial design elements in the development of new functional chemicals.

1 Unique Substitution Pattern and its Implications for Reactivity and Applications

The compound this compound is distinguished by a specific arrangement of substituents on the pyridine core: a hydroxyl group at the 2-position, a chlorine atom at the 3-position, and an iodine atom at the 5-position. chemicalbook.comapolloscientific.co.uk This precise configuration has profound implications for its chemical behavior and potential uses.

The hydroxyl group at the 2-position establishes a tautomeric equilibrium with its corresponding pyridinone form, 3-chloro-5-iodo-1H-pyridin-2-one. This dual nature is central to its reactivity, allowing it to react either as a phenol-like alcohol or as a cyclic amide. The presence of two different halogen atoms provides distinct reaction sites. The carbon-iodine bond is generally weaker and more reactive than the carbon-chlorine bond, making the iodine atom at the 5-position a preferential leaving group in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. chemicalbook.comsigmaaldrich.comevitachem.com

This differential reactivity allows for sequential, site-selective modifications, making this compound a valuable scaffold for building molecular complexity. For instance, the iodine can be replaced via a coupling reaction, followed by a different transformation involving the chlorine or the pyridinol functional group. A patent describes the preparation of 3-chloro-5-iodo-2-pyridinol from 5-chloro-6-hydroxynicotinic acid, which is then used as an intermediate to synthesize 2,3-dichloro-5-iodopyridine, highlighting its role as a precursor in multi-step syntheses. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 97966-02-4 | chemicalbook.comapolloscientific.co.ukbldpharm.com |

| Molecular Formula | C5H3ClINO | bldpharm.comsigmaaldrich.com |

| Molecular Weight | 255.44 g/mol | bldpharm.comsigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

2 Comparison with Related Halogenated Pyridine Derivatives

To fully appreciate the unique characteristics of this compound, it is useful to compare it with structurally related compounds.

2-Chloro-5-bromopyridine: This compound lacks the hydroxyl group of a pyridinol and features a bromine atom instead of iodine. chemicalbook.comjubilantingrevia.com Its reactivity is primarily centered on the substitution of the chloro and bromo groups. It is frequently used in palladium-catalyzed cross-coupling reactions to construct more complex pyridine-based structures for various applications. chemicalbook.comsigmaaldrich.comacs.org The absence of the 2-hydroxyl group means it does not exhibit pyridinone tautomerism, fundamentally differentiating its chemical nature and synthetic applications from this compound.

3-Chloro-5-(trifluoromethyl)pyridin-2-ol: This derivative is a close analogue, sharing the 3-chloro-pyridin-2-ol core but substituting the 5-iodo group with a trifluoromethyl (CF3) group. bldpharm.com The CF3 group is a strong electron-withdrawing group, significantly more so than iodine. semanticscholar.org This substitution enhances the acidity of the pyridinol proton and alters the electronic properties of the pyridine ring, which in turn affects its reactivity in synthetic transformations. While the chloro group can still participate in substitution reactions, the CF3 group is generally inert under typical cross-coupling conditions, making its role in molecular design different from that of the reactive iodo group.

2-Chloro-3-iodopyridin-4-amine: This compound differs by the substitution pattern and the presence of an amino group at the 4-position instead of a hydroxyl group at the 2-position. chemicalbook.comindiamart.com It is a versatile intermediate for pharmaceuticals and agrochemicals. chemicalbook.com The amine group, along with the halogen atoms, allows it to function as both a nucleophile and an electrophile, making it a valuable building block in organic synthesis. chemicalbook.com Unlike this compound, it does not have the tautomeric character of a 2-pyridinol.

Table 2: Comparison of Related Halogenated Pyridines

| Compound Name | Key Structural Differences from this compound | Primary Research Applications | Reference |

|---|---|---|---|

| 2-Chloro-5-bromopyridine | Lacks 2-OH group; Br at C5 instead of I | Intermediate for Suzuki and amination coupling reactions. | chemicalbook.comsigmaaldrich.com |

| 3-Chloro-5-(trifluoromethyl)pyridin-2-ol | CF3 group at C5 instead of I | Intermediate in synthesis; CF3 group alters electronic properties. | bldpharm.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dichloro-5-iodopyridine |

| 5-chloro-6-hydroxynicotinic acid |

| 2-chloro-5-bromo-pyridine |

| 3-chloro-5-(trifluoromethyl)pyridin-2-ol |

Structure

3D Structure

特性

IUPAC Name |

3-chloro-5-iodo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClINO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNQZDFOAHWVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606746 | |

| Record name | 3-Chloro-5-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97966-02-4 | |

| Record name | 3-Chloro-5-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 3 Chloro 5 Iodo Pyridin 2 Ol

Substitution Reactions

Substitution reactions are a cornerstone of pyridine (B92270) chemistry. In the case of 3-Chloro-5-iodo-pyridin-2-ol, both nucleophilic and electrophilic substitution pathways are possible, with the regiochemical and reactivity outcomes being heavily influenced by the existing substituents.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a process that is typically challenging for electron-rich aromatic systems like benzene. youtube.com This reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups and the ring nitrogen, which can delocalize the negative charge. libretexts.orglibretexts.org

In this compound, both the chlorine and iodine atoms are potential leaving groups for SNAr reactions. The relative reactivity of aryl halides in SNAr reactions is often influenced by two factors: the electronegativity of the halogen, which affects the electrophilicity of the carbon atom it is attached to, and the strength of the carbon-halogen bond.

For SNAr reactions, where the attack of the nucleophile is often the rate-determining step, a more electronegative halogen makes the attached carbon more electron-poor and thus more susceptible to attack. youtube.com Consequently, the order of reactivity is often F > Cl > Br > I. youtube.com However, the stability of the leaving group also plays a role. In many cases, nucleophilic attack is directed to positions ortho or para to the electron-withdrawing ring nitrogen. wuxiapptec.com For this compound, the positions are meta (C3 and C5) to the nitrogen, which generally exhibit lower reactivity compared to the ortho (C2, C6) and para (C4) positions.

The presence of the hydroxyl group at the C2 position, which exists in tautomeric equilibrium with the pyridin-2-one form, further complicates reactivity by modulating the electron density of the ring. The pyridone tautomer possesses a carbonyl group, which is electron-withdrawing and can activate the ring towards nucleophilic attack.

| Factor | Influence on Reactivity | Expected Outcome for this compound |

|---|---|---|

| Ring Position | Reactivity is generally highest at the para (C4) and ortho (C2, C6) positions relative to the ring nitrogen. | The C3-Cl and C5-I bonds are at meta positions, suggesting lower intrinsic reactivity compared to halogens at C2, C4, or C6. |

| Leaving Group | In the rate-determining nucleophilic addition step, fluorine is the most activating halogen due to its high electronegativity. youtube.com | The C-Cl bond is generally more susceptible to SNAr than the C-I bond, assuming the addition of the nucleophile is the rate-limiting step. |

| Substituent Effects | Electron-withdrawing groups (like the pyridone carbonyl) activate the ring, while electron-donating groups deactivate it. | The pyridin-2-one tautomer would enhance the electrophilicity of the ring, potentially facilitating substitution. |

Pyridin-2-ol and its derivatives, including this compound, exist in a tautomeric equilibrium with their corresponding 2-pyridone form. wikipedia.org This gives rise to ambident nucleophilic character, as alkylation and acylation reactions can occur at either the nitrogen or the oxygen atom. acs.org The site of attack is highly dependent on several factors, including the nature of the electrophile, the solvent, and the presence of a base or counterion. nih.gov

Quantum chemical calculations and kinetic studies have shown that while N-attack is often thermodynamically favored, leading to the more stable product, O-attack can be kinetically favored under certain conditions. acs.orgnih.gov The hard and soft acid/base (HSAB) principle is often invoked to rationalize the regioselectivity. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles prefer the softer nitrogen atom. For instance, highly reactive electrophiles may result in a mixture of N- and O-substituted products, whereas more stabilized electrophiles often yield the thermodynamically preferred N-substituted pyridones exclusively. acs.orgnih.gov Catalyst- and base-free conditions have also been developed to achieve specific N-alkylation of 2-hydroxypyridines. acs.org

| Condition | Favored Site of Attack | Rationale |

|---|---|---|

| Electrophile Type | N-attack for soft electrophiles; O-attack for hard electrophiles. | Based on the Hard and Soft Acid/Base (HSAB) principle. The nitrogen atom is a softer nucleophilic center than the oxygen atom. |

| Reaction Control | N-substituted product under thermodynamic control; O-substituted product may form under kinetic control. acs.orgnih.gov | The N-alkylated pyridone is generally the more stable isomer. nih.gov |

| Solvent Polarity | Polar solvents favor the 2-pyridone tautomer, potentially influencing the N/O selectivity. wikipedia.org | Solvent can stabilize different tautomers and transition states to varying degrees. |

| Counterion | Certain metal ions like Ag+ can block the nitrogen atom, forcing a reaction at the oxygen. acs.orgnih.gov | Coordination of the metal ion to the nitrogen atom sterically hinders or electronically disfavors N-attack. |

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene. wikipedia.org The electronegative nitrogen atom reduces the electron density of the ring, deactivating it towards attack by electrophiles. Furthermore, under the acidic conditions often required for these reactions, the nitrogen atom can become protonated, creating a positively charged pyridinium (B92312) ion that is even more strongly deactivated. wikipedia.org When substitution does occur, it is directed towards the C3 and C5 positions (meta-position), as attack at these sites avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the intermediate carbocation. quora.comyoutube.com

In this compound, the directing effects of the existing substituents must be considered alongside the inherent preference of the pyridine ring for meta-substitution. The available positions for substitution are C4 and C6.

Hydroxyl Group (-OH) at C2: This is a strongly activating, ortho- and para-directing group. It directs incoming electrophiles to positions C3 (blocked), C5 (blocked), and C6.

Chloro Group (-Cl) at C3: Halogens are deactivating but ortho- and para-directing. It directs to positions C2 (blocked), C4, and C6.

Iodo Group (-I) at C5: Similar to chlorine, this is a deactivating, ortho- and para-directing group. It directs to positions C4 and C6.

All three substituents direct incoming electrophiles to the C4 and C6 positions. The final regiochemical outcome would depend on the specific reaction conditions and the balance between the powerful activating effect of the hydroxyl group (favoring C6) and the directing effects of the halogens. Steric hindrance could also play a role, potentially favoring attack at the less hindered position.

Electrophilic Substitution Reactions on the Pyridine Ring

Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates for these reactions, with their reactivity largely dependent on the identity of the halogen. The general reactivity trend for oxidative addition to common catalysts like palladium(0) is I > Br > Cl.

For this compound, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in standard cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This difference in reactivity allows for selective functionalization at the C5 position. For example, 2-chloro-5-iodopyridine, a closely related compound, is known to undergo Suzuki coupling with boronic acids and Heck coupling with alkenes, with the reaction occurring exclusively at the iodo-substituted position. Therefore, it is expected that this compound would react selectively at the C5 position, leaving the C3-chloro and C2-hydroxyl groups intact, providing a pathway to a wide array of 3-chloro-5-substituted-pyridin-2-ol derivatives.

| Reaction Type | Reactive Site | Rationale | Example Reactant |

|---|---|---|---|

| Suzuki Coupling | C5 (Iodo position) | The C-I bond undergoes oxidative addition to Pd(0) much more readily than the C-Cl bond. | Arylboronic acid |

| Heck Coupling | C5 (Iodo position) | Selective activation of the C-I bond by the palladium catalyst. | Alkene |

| Sonogashira Coupling | C5 (Iodo position) | Preferential reactivity of aryl iodides over aryl chlorides in copper/palladium-catalyzed alkynylation. | Terminal alkyne |

| Buchwald-Hartwig Amination | C5 (Iodo position) | Higher reactivity of the C-I bond allows for milder reaction conditions compared to those needed for C-Cl bond amination. | Amine |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to the synthetic utility of this compound. sigmaaldrich.com These reactions, including the Suzuki, Heck, and Sonogashira couplings, typically proceed via a catalytic cycle involving the oxidative addition of an organohalide to a palladium(0) complex. wikipedia.org

A critical aspect of the reactivity of this compound in these transformations is the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is weaker and more readily undergoes oxidative addition to palladium(0) catalysts compared to the more robust C-Cl bond. researchgate.net This reactivity difference allows for chemoselective functionalization, where the iodine at the 5-position can be selectively replaced while leaving the chlorine at the 3-position intact. Such selectivity is crucial for the stepwise construction of more elaborate molecules. While 3-chloro-pyridine derivatives are generally less reactive than their bromo and iodo counterparts, the use of highly effective catalytic systems, often employing specialized ligands, can facilitate these couplings. researchgate.net

The selective reactivity of the C-I bond in this compound enables the regioselective formation of new carbon-carbon bonds at the C-5 position.

Suzuki-Miyaura Reaction : This reaction couples the organohalide with an organoboron compound, typically a boronic acid or ester, and is widely used for synthesizing biaryls. nih.govharvard.edu The reaction of this compound with an arylboronic acid under Suzuki conditions—employing a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) and a base—would be expected to yield a 3-chloro-5-aryl-pyridin-2-ol derivative. nih.gov The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with less reactive chloropyridine substrates. researchgate.netnih.gov

Heck Reaction : The Heck reaction forms a substituted alkene by coupling the organohalide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Applying this to this compound would involve its reaction with an alkene, such as an acrylate (B77674) or styrene, to introduce a vinyl group at the 5-position. sigmaaldrich.com

Sonogashira Reaction : This coupling reaction involves a terminal alkyne and an organohalide, utilizing a dual catalyst system of palladium and a copper(I) salt. wikipedia.orgorganic-chemistry.org It is a reliable method for constructing arylalkynes. researchgate.net The reaction of this compound with a terminal alkyne would selectively form a 3-chloro-5-alkynyl-pyridin-2-ol, with the reaction occurring preferentially at the C-I bond. soton.ac.uk

The table below summarizes typical conditions for these palladium-catalyzed reactions involving halopyridine substrates.

| Reaction | Coupling Partner | Typical Catalyst/Precatalyst | Typical Base | Typical Solvent |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dtbpf) | Na₂CO₃, CsOAc, K₃PO₄ | Dioxane/Water, DMF |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Pd(P(t-Bu)₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Diisopropylamine | THF, DMF |

This table presents generalized conditions based on literature for similar substrates and is for illustrative purposes. sigmaaldrich.comresearchgate.netsoton.ac.uk

The ability to perform selective, sequential cross-coupling reactions makes this compound a valuable intermediate in the synthesis of complex organic molecules. The synthetic strategy often involves an initial cross-coupling at the more reactive C-5 iodine position. The resulting 3-chloro-5-substituted-pyridin-2-ol can then undergo a second cross-coupling reaction at the less reactive C-3 chlorine position, typically under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems). This stepwise functionalization allows for the controlled introduction of two different substituents onto the pyridine core.

This approach is fundamental in medicinal chemistry for building libraries of compounds for structure-activity relationship (SAR) studies and in materials science for creating precisely functionalized conjugated systems. nih.gov For example, similar dihalogenated pyridines serve as key building blocks for pharmaceuticals, agrochemicals, and functional materials.

Other Transformative Reactions

Beyond palladium-catalyzed couplings, the functional groups of this compound allow for a range of other chemical transformations.

The hydroxyl group at the C-2 position, or more accurately, the oxygen of the pyridone tautomer, can be readily derivatized. A common and significant transformation is its conversion to a chlorine atom, yielding a 2,3-dichloro-5-iodopyridine (B1321507). epo.org This reaction is typically achieved by treating the starting material with a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), at elevated temperatures. epo.org The resulting 2,3-dichloro-5-iodopyridine is itself a versatile intermediate for further functionalization, for instance in the synthesis of pyridyloxyphenoxy propionic acids. epo.org

| Reactant | Reagent(s) | Product |

| This compound | POCl₃ / PCl₅ | 2,3-Dichloro-5-iodopyridine |

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character. The nitrogen can act as a ligand, coordinating to metal centers. This coordination can sometimes influence the outcome of catalytic reactions by interacting with the palladium catalyst. researchgate.net In some cases, this interaction can be unproductive, leading to catalyst inhibition, while in other contexts, it can be a key part of the catalytic cycle. researchgate.net The pyridine nitrogen can also participate in halogen bonding, acting as a halogen-bond acceptor. acs.org

Other potential reactions, based on the general chemistry of pyridines, include N-oxidation using an oxidizing agent like a peroxy acid to form the corresponding pyridine-N-oxide, and quaternization through reaction with an alkyl halide to form a pyridinium salt. These transformations would alter the electronic properties and reactivity of the entire ring system.

While palladium-catalyzed reactions exploit the differential reactivity of the C-I and C-Cl bonds, other reactions can be envisioned to replace the halogens themselves. Direct halogen exchange, such as a Finkelstein-type reaction, to replace the chlorine with another halogen would be challenging due to the relative inertness of the C-Cl bond on an electron-deficient pyridine ring. However, lithiation followed by quenching with an electrophilic halogen source is a common strategy for halogen introduction. For instance, a related synthesis involves the lithiation of 5-bromo-2,3-dichloropyridine (B1281206) at low temperature, followed by the addition of iodine (I₂) to produce 2,3-dichloro-5-iodopyridine. epo.org This demonstrates a bromine-iodine exchange. A similar strategy could theoretically be applied to exchange the chlorine atom in this compound, although this would likely require protection of the acidic hydroxyl group and careful control of regioselectivity.

Computational and Mechanistic Studies

Theoretical Investigations of Reactivity

Theoretical studies are instrumental in predicting and understanding the reactivity of 3-Chloro-5-iodo-pyridin-2-ol. By employing quantum chemical calculations, researchers can model its behavior in various chemical environments and reactions.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules like this compound. DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and other key physical and chemical properties.

For related di-halogenated pyridines, such as 3,5-dibromopyridine, DFT calculations using the B3LYP functional with a 6-31G(*) basis set have been successfully employed to perform full structure optimization and force field calculations. researchgate.net These computations allow for the simulation of infrared and Raman spectra, which show excellent agreement with experimental observations. researchgate.net This methodology can be directly applied to this compound to predict its structural parameters, vibrational modes, and the influence of the chloro, iodo, and hydroxyl substituents on the pyridine (B92270) ring's geometry. Such calculations provide a foundational understanding of the molecule's ground-state properties.

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Optimized Geometry | Calculation of the lowest energy structure, providing bond lengths, bond angles, and dihedral angles. | Predicts the precise 3D structure and the steric and electronic influence of the Cl, I, and OH groups. |

| Vibrational Frequencies | Prediction of infrared (IR) and Raman spectral peaks corresponding to molecular vibrations. | Allows for the interpretation of experimental spectra and characterization of the compound. researchgate.net |

| Electronic Properties | Calculation of dipole moment, polarizability, and orbital energies (HOMO/LUMO). | Provides insight into the molecule's polarity, reactivity, and electronic behavior. |

| Thermodynamic Properties | Computation of enthalpy, entropy, and Gibbs free energy. | Assesses the stability of the molecule and the feasibility of its formation. |

Reaction pathway analysis is crucial for understanding the mechanisms by which this compound participates in chemical transformations. A key reaction type for halogenated pyridines is Nucleophilic Aromatic Substitution (SNAr).

The reactivity of chloropyridines in SNAr reactions is strongly correlated with their electronic structure, particularly the energy and distribution of the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com For a molecule like this compound, the presence of two halogen atoms at the 3- and 5-positions, along with the electron-donating hydroxyl group at the 2-position (in its pyridin-2-one tautomeric form), creates a complex electronic environment. The chlorine atom is generally a better leaving group than iodine in SNAr reactions under certain conditions, but the specific regioselectivity of a nucleophilic attack would be determined by the relative energies of the transition states.

Computational analysis can map the potential energy surface for the approach of a nucleophile. This involves locating the transition states for substitution at the C3 (chloro) and C5 (iodo) positions to determine the activation energy for each pathway. Such studies on chlorodiazines and chloropyridines have shown that selecting the appropriate frontier orbital (LUMO or LUMO+1) is key to correctly correlating observed reactivity. wuxiapptec.com For this compound, theoretical calculations would clarify which position is more susceptible to nucleophilic attack and elucidate the structure of the intermediate Meisenheimer complex.

The reactivity of the pyridine ring is heavily modulated by its substituents. In this compound, the interplay between the electron-withdrawing inductive effects of the chlorine and iodine atoms and the electron-donating effect of the hydroxyl group (or oxo group in the pyridinone tautomer) is critical.

Studies on polyhalogenated pyridines bearing an amino or a hydroxyl group have shown that the presence of an electron-donating substituent strongly impacts the geometry, electronic structure, and vibrational characteristics compared to the unsubstituted polyhalogenated pyridine. rsc.org The hydroxyl group at the C2 position in this compound is expected to increase the electron density in the ring through resonance, which can influence the sites of electrophilic or nucleophilic attack.

The nature of the halogen itself also plays a significant role. Halogen atoms modify the electronic structure through inductive effects, withdrawing electron density from the conjugated system and generally lowering the energy levels of both the HOMO and LUMO. nih.gov The differing electronegativity and polarizability of chlorine and iodine lead to distinct local electronic environments at the C3 and C5 positions. nih.gov Furthermore, the iodine atom can participate in halogen bonding, acting as an electrophilic "σ-hole" donor, which can influence intermolecular interactions and reactivity. etamu.edu The strength of this interaction is, in turn, affected by the other substituents on the ring. etamu.edu

Modeling of Molecular Interactions

Modeling techniques are employed to visualize and quantify the non-covalent forces and electronic distributions that dictate how this compound interacts with other molecules.

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential.

In substituted pyridines, the negative electrostatic potential is typically localized on the nitrogen atom, and its magnitude is highly sensitive to the electronic effects of the substituents. researchgate.netnih.gov Electron-withdrawing groups make the potential less negative, while electron-donating groups make it more negative. nih.gov For this compound, an MEP map would likely show a negative potential (red/yellow) around the carbonyl oxygen (of the pyridin-2-one tautomer) and a positive potential (blue) near the N-H proton, indicating sites for electrophilic and nucleophilic interaction, respectively. The regions around the halogen atoms are also of interest; the iodine atom, in particular, may exhibit a positive σ-hole, a region of positive electrostatic potential on the outermost portion of the atom, making it a site for halogen bonding. mdpi.com MEP has been established as a versatile and robust indicator for quantifying electronic substituent effects in various chemical systems. rsc.org

| Substituent (X) in X-C₅H₄N | Vs,min (kJ/mol) |

|---|---|

| NH₂ (Strongly Donating) | -170.1 |

| CH₃ (Donating) | -152.8 |

| H (Reference) | -145.2 |

| F (Withdrawing) | -133.2 |

| CN (Withdrawing) | -116.8 |

| NO₂ (Strongly Withdrawing) | -101.4 |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals in this compound are key to understanding its chemical behavior.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). In substituted pyridines, electron-donating groups tend to raise the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups lower the LUMO energy, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. acs.orgrsc.org

For this compound, the HOMO is expected to have significant contributions from the pyridinone ring and the lone pairs of the oxygen and halogen atoms. The LUMO is likely to be a π* orbital distributed over the pyridine ring, with significant lobes located on the carbon atoms attached to the halogens (C3 and C5), indicating these as the probable sites for nucleophilic attack. wuxiapptec.com The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

Conformational Analysis and Intramolecular Interactions

Specific experimental or computational conformational analyses for this compound have not been detailed in the surveyed literature. However, its structure, featuring a 2-hydroxypyridine core, allows for well-grounded inferences based on the known behavior of similar compounds.

2-Hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form. For most substituted 2-hydroxypyridines, the pyridone tautomer is predominant. In the case of 6-halogenated 2-pyridones, DFT calculations and solid-state analysis have shown that the tautomeric equilibrium is influenced by the surrounding medium and that the pyridone form is significantly present d-nb.info. The 6-iodo-2-pyridone, in particular, was found to exist as the pyridone tautomer in the solid state, a preference likely influenced by halogen bonding interactions d-nb.info.

Mechanistic Elucidation of Synthetic Transformations

Mechanistic details for many transformations involving this compound are not deeply explored in academic literature, but patent documentation outlines its role in specific synthetic pathways, clarifying the function of associated reagents.

Role of Catalysts and Reagents

The primary documented role of this compound is as an intermediate in the synthesis of other pyridine derivatives, such as 2,3-dichloro-5-iodopyridine (B1321507) epo.org. The mechanisms are characteristic of standard organic transformations, with the reagents playing clear roles.

In one key transformation, this compound is converted to 2,3-dichloro-5-iodopyridine. This is achieved by reacting it with a chlorinating agent, such as a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), at elevated temperatures epo.org.

Phosphorus Pentachloride (PCl₅) and Phosphorus Oxychloride (POCl₃): In this context, this mixture serves as a powerful chlorinating agent to replace a hydroxyl group with a chlorine atom. The mechanism involves the activation of the pyridone's carbonyl oxygen by the Lewis acidic phosphorus center. The hydroxyl group is ultimately converted into a good leaving group, which is then displaced by a chloride ion. POCl₃ can also act as both a solvent and a reagent in such reactions. The reaction proceeds at reflux, indicating a significant energy barrier for the transformation epo.org.

The synthesis of this compound itself involves the iodination of 5-chloro-6-hydroxynicotinic acid epo.org.

Iodine (I₂) in Aqueous Alkaline Iodide Solution: In this electrophilic aromatic substitution, molecular iodine is the source of the electrophile. The reaction is conducted in an aqueous alkaline solution at temperatures around 100°C. The alkaline conditions are crucial for deprotonating the starting material, activating the pyridine ring towards electrophilic attack by iodine. The iodide in the solution helps to solubilize the molecular iodine by forming the triiodide ion (I₃⁻).

Below is a table summarizing the roles of these reagents.

| Reagent/Catalyst | Transformation | Mechanistic Role | Reference |

|---|---|---|---|

| PCl₅/POCl₃ Mixture | Conversion of this compound to 2,3-dichloro-5-iodopyridine | Chlorinating agent; activates the hydroxyl/carbonyl group for nucleophilic substitution by chloride. | epo.org |

| I₂ in Aqueous Alkaline Iodide | Synthesis of this compound from 5-chloro-6-hydroxynicotinic acid | Iodinating agent; provides the iodine electrophile for aromatic substitution. The alkaline medium activates the substrate. | epo.org |

Advanced Applications and Research Directions

Role as Chemical Intermediates in Advanced Synthesis

The reactivity of the pyridine (B92270) ring, enhanced by the presence of its functional groups, makes 3-Chloro-5-iodo-pyridin-2-ol a valuable starting material for multi-step synthetic pathways. The iodine atom is particularly useful, as it can be readily displaced or involved in various coupling reactions, providing a key site for molecular elaboration.

Precursors for Complex Heterocyclic Systems

The compound is a pivotal building block for creating a variety of complex heterocyclic structures, which form the core of many biologically active molecules and functional materials.

Research has demonstrated the utility of this compound as a crucial intermediate in the synthesis of novel compounds with potential therapeutic applications. For instance, it is a documented precursor in the preparation of pyrazolopyrrolidine derivatives, a class of compounds investigated for their use in treating various diseases. In one patented synthetic route, this compound is first methylated to form 3-chloro-5-iodo-1-methylpyridin-2(1H)-one, which then serves as a key fragment in building the final, complex bioactive molecule.

Furthermore, the tautomer 5-chloro-2-iodopyridin-3-ol (B1629142) is employed as an intermediate in the synthesis of somatostatin (B550006) receptor agonists. These agonists are of significant interest for the treatment of metabolic disorders, such as diabetes. The synthesis involves using the pyridinol derivative to construct a furo[3,2-b]pyridine (B1253681) core, highlighting its role in generating complex, multi-ring systems with defined biological targets.

Table 1: Examples of Biologically-Targeted Systems Synthesized from this compound

| Precursor | Resulting Compound Class | Therapeutic Target/Application |

| This compound | Pyrazolopyrrolidine Derivatives | General disease treatment |

| 5-Chloro-2-iodopyridin-3-ol | Somatostatin Receptor Agonists | Metabolic disorders (e.g., hyperglycemia) |

Fused heterocyclic systems are a cornerstone of medicinal chemistry, with pyrido[2,3-d]pyrimidines being recognized for their wide range of biological activities, including anti-inflammatory and kinase inhibitory effects. While this compound is a versatile precursor for various heterocyclic systems, its specific application in the direct synthesis of the pyrido[2,3-d]pyrimidine (B1209978) scaffold is not extensively documented in readily available scientific literature. However, its utility in forming other fused systems is established, such as in the synthesis of furo[3,2-b]pyridine derivatives as part of a pathway towards somatostatin receptor agonists. This demonstrates its capability to undergo cyclization reactions to form fused bicyclic structures, a key process in building complex heterocyclic frameworks.

Building Blocks for Functional Materials

The electronic properties conferred by the halogen and nitrogen atoms in the pyridine ring suggest that derivatives of this compound could be valuable components in the development of novel functional materials. Chemical suppliers often categorize this compound as a building block for materials science applications.

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics. Molecules with significant charge-asymmetry and polarizability, often found in substituted aromatic and heterocyclic systems, can exhibit NLO properties. While halogenated pyridines, as a class, are explored for their potential in creating functional materials with unique electronic characteristics, specific research detailing the synthesis and characterization of NLO materials derived directly from this compound is not prominent in the current body of scientific literature.

Biological and Medicinal Chemistry Research

The primary role of this compound in medicinal chemistry is that of a specialized building block. Its value lies not in its own biological activity, but in its utility for constructing more elaborate molecules that are designed to interact with specific biological targets. Its presence in patented synthetic routes for potential therapeutics, such as pyrazolopyrrolidine derivatives and somatostatin receptor agonists, confirms its importance in drug discovery and development pipelines. Researchers leverage its distinct reactive sites to introduce specific chemical moieties that are crucial for the final compound's intended biological function.

Table 2: Research Applications of this compound

| Research Area | Application of Compound | Example Synthetic Target |

| Medicinal Chemistry | Intermediate for complex molecule synthesis | Pyrazolopyrrolidine derivatives |

| Drug Discovery | Building block for potential therapeutics | Somatostatin receptor agonists |

Pharmacological Relevance of Halogenated Pyridinols

The pyridine ring is a fundamental heterocyclic structure in medicinal chemistry, recognized as the second most common heterocycle in drugs approved by the FDA. nih.gov Pyridine and its derivatives are integral components of various essential biomolecules, including coenzymes and vitamins. researchgate.net The incorporation of a pyridine nucleus into drug candidates can enhance properties such as water solubility and hydrogen-bonding capabilities, which are crucial for pharmacological effectiveness. mdpi.comnih.gov

Halogenation, the process of introducing halogen atoms (F, Cl, Br, I) into a molecule, is a key strategy in drug design. medtigo.com Halogens can significantly alter a molecule's size, conformation, and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. mdpi.com Halogenated pyridinols, therefore, represent a class of compounds with substantial pharmacological relevance. They are often investigated as bioisosteres for other chemical groups and are considered versatile building blocks in the development of new therapeutic agents. mdpi.comresearchgate.net The strategic placement of halogens on the pyridinol scaffold allows for fine-tuning of biological activity, making these compounds a focus of research for a wide array of diseases. medtigo.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing the therapeutic potential of lead compounds. These studies involve systematically modifying the chemical structure of a molecule and evaluating the resulting impact on its biological activity. For pyridine derivatives, SAR studies have shown that modifications at specific positions on the pyridinone ring are critical for antiviral activity. nih.gov Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are frequently used to predict the activity of new derivatives and understand their interactions with biological targets. jchemlett.comresearchgate.net

The type, number, and position of halogen substituents on the pyridinol ring have a profound effect on biological activity. Halogenation can enhance the potency of a compound by improving its ability to penetrate cell membranes or by forming "halogen bonds," which are specific, non-covalent interactions that can stabilize the binding of a drug to its target enzyme or receptor. medtigo.commdpi.com

Enhanced Potency: In a series of compounds developed as potential glucocorticoid receptor ligands for neurological applications, a fluorinated pyridylpyrazolo steroid demonstrated significantly better activity than the potent drug dexamethasone. nih.gov Similarly, for indeno[1,2-b]pyridinol derivatives with anticancer properties, the presence of a chlorophenyl group at the 2-position was found to be crucial for potent topoisomerase IIα inhibition. acs.orgresearchgate.netnih.gov

Variable Effects: The specific halogen atom is also critical. In a study of trimethoxy chalcone (B49325) derivatives designed to inhibit monoamine oxidase B (MAO-B), the bromo-substituted compound was more potent than its chloro- or fluoro-substituted counterparts. mdpi.com Conversely, some research indicates that the presence of halogen atoms can occasionally lead to lower antiproliferative activity, highlighting the complexity of SAR. nih.gov

Antimicrobial Activity: In the development of antimicrobial agents, a pyridinol derivative carrying a bromine atom (EA-02-009) was found to be highly efficient at inhibiting the growth of various Staphylococcus aureus strains. nih.gov The large size and electronegativity of the bromine atom are thought to increase the compound's reactivity or modulate its interaction with bacterial targets. nih.gov

Targeted Drug Discovery and Development

The insights gained from SAR studies guide the rational design of halogenated pyridinols for targeted drug discovery. This approach focuses on developing compounds that interact with specific, well-defined molecular targets known to be involved in a particular disease process. nih.govresearchgate.net This strategy aims to create more effective and selective therapies. Derivatives of halogenated pyridinols have been investigated as inhibitors of key enzymes and as potential treatments for cancer, infectious diseases, and neurological disorders. nih.govjchemlett.com

Halogenated pyridinols and their derivatives have been shown to inhibit a variety of enzymes that are critical targets in different diseases. The ability to form covalent bonds or specific non-covalent interactions allows these compounds to modulate the activity of their target proteins. For instance, some halogenated pyridines can inhibit bacterial enzymes involved in cell wall synthesis. Others have been identified as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism.

| Enzyme/Target | Therapeutic Area | Derivative Class | Finding | Reference |

|---|---|---|---|---|

| Topoisomerase IIα | Anticancer | Indeno[1,2-b]pyridinols | Halogenated derivatives show potent, selective inhibition. | researchgate.netnih.gov |

| Influenza A Endonuclease | Antiviral | 3-Hydroxypyridin-2(1H)-ones | Aryl-substituted derivatives demonstrate significant inhibition. | nih.gov |

| Orotate Phosphoribosyltransferase (OPRT) | Antibacterial (Tuberculosis) | Pyridinone Analogs | Compounds designed to inhibit MtOPRT, a novel target for TB. | nih.gov |

| Monoamine Oxidase B (MAO-B) | Neurological Disorders | Halogenated Chalcones | Halogenated derivatives show potent and selective inhibition. | mdpi.com |

| β-secretase (BACE1) | Neurological Disorders (Alzheimer's) | Pyridinone Scaffolds | Pyridine-based inhibitors are designed to target BACE1. | researchgate.net |

| Cyclooxygenase (COX) / Lipoxygenase (LOX) | Anti-inflammatory | Pyridinols | Pyridine analogs of acetaminophen (B1664979) act as inhibitors. | nih.gov |

The development of novel anticancer and antimicrobial agents is a critical area of research where halogenated pyridinols have shown significant promise.

Anticancer Potential: A notable class of compounds, halogenated 2,4-diphenyl indeno[1,2-b]pyridinols, has been extensively studied for its anticancer effects. acs.orgnih.gov These compounds act as potent and selective inhibitors of topoisomerase IIα, an enzyme essential for cancer cell proliferation. nih.gov In one major study, 172 derivatives were synthesized and tested, with compound 89 emerging as a highly potent agent against the T47D human breast cancer cell line, with an activity in the low nanomolar (2.6 nM) range. nih.gov Further studies confirmed that this compound induces apoptosis (programmed cell death) in cancer cells and has significant antitumor effects in animal models. nih.gov

Antimicrobial Potential: Halogenated pyridinols have also demonstrated potent activity against pathogenic bacteria, including antibiotic-resistant strains. nih.gov Research on a series of synthetic alkyl pyridinol analogs revealed strong antimicrobial effects against Gram-positive bacteria like Staphylococcus aureus (including MRSA). nih.gov The mechanism of action for some of these compounds involves the disruption and deformation of the bacterial cell membrane. nih.gov The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several of these derivatives, showing the potent effect of halogenation.

| Compound | Key Structural Feature | MIC against S. aureus (ATCC 25923) (µg/mL) | Reference |

|---|---|---|---|

| EA-02-009 | Bromine at meta position | 1 | nih.gov |

| JC-01-072 | Nitrogen at meta position | 8 | nih.gov |

| JC-01-074 | Nitrogen at ortho position | 16 | nih.gov |

| EA-02-011 | Nitrogen at para position (de-brominated) | 32 | nih.gov |

The pyridine scaffold is actively explored for its potential in treating neurological disorders. Research has focused on designing halogenated derivatives that can cross the blood-brain barrier and interact with targets in the central nervous system. mdpi.com

One strategy involves the inhibition of enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. Halogenated compounds have been developed as dual inhibitors of monoamine oxidase B (MAO-B) and β-secretase (BACE-1), two key enzymes in the pathology of these conditions. mdpi.com Another area of research involves targeting the glucocorticoid receptor, which is involved in various neurodegenerative processes. nih.gov A series of halogenated pyridylpyrazolo steroids were synthesized, with a fluorinated analog showing excellent binding to this receptor. nih.gov This high activity, combined with a synthesis method adaptable for radiolabeling with fluorine-18, suggests these compounds have potential for imaging glucocorticoid receptors in the brain using positron emission tomography (PET). nih.gov

Radiopharmaceutical Development utilizing Iodine

The development of radiopharmaceuticals is a critical area of modern medicine, providing powerful tools for both diagnostics and therapeutics. Iodine radioisotopes are particularly valuable in this field due to their diverse decay properties. mdpi.com Natural and synthetic compounds can be labeled with iodine isotopes to create agents that target specific tissues or biological processes, allowing for imaging or targeted radiation therapy. mdpi.com

The incorporation of an iodine atom in the this compound structure makes it a candidate for radiolabeling. Various radioisotopes of iodine, such as Iodine-123, Iodine-124, and Iodine-131, are used in the development of radiopharmaceuticals. mdpi.com Iodine-123 is widely utilized in Single-Photon Emission Computed Tomography (SPECT) for diagnostic imaging, including the assessment of thyroid function and neurological disorders. nih.gov The development of new radiopharmaceuticals often involves labeling precursor molecules that have an affinity for specific biological targets. mdpi.comresearchgate.net While direct studies on radiolabeled this compound are not extensively documented, the principle of using iodinated organic molecules as precursors for radiopharmaceuticals is well-established. researchgate.net Research in this area would involve the synthesis of this compound with a radioactive isotope of iodine and subsequent evaluation of its biodistribution and targeting efficacy in preclinical models. The development of such agents holds promise for advancing diagnostic imaging and targeted radiotherapy for various diseases. mdpi.com

Agrochemical Research

The pyridine ring is a common structural motif in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. semanticscholar.orgjubilantingrevia.com The introduction of halogen atoms into these structures can significantly influence their biological activity and physicochemical properties. researchgate.net

Research into novel herbicides is driven by the need to manage weed resistance and improve crop safety. moa-technology.com Pyridine-based compounds have been successfully developed into commercial herbicides. semanticscholar.orgfbn.com For instance, clopyralid (B1669233), a pyridine carboxylate herbicide, acts as a synthetic auxin, causing uncontrolled growth and death in broadleaf weeds. fbn.com

More recently, significant research has focused on pyridine derivatives that act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. researchgate.netnih.govresearchgate.net These herbicides block a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway, leading to the accumulation of phototoxic intermediates and rapid plant death. researchgate.netnih.gov Studies on various substituted pyridine derivatives have shown potent herbicidal activity against a range of broadleaf and grassy weeds. nih.govresearchgate.net For example, a series of pyrrolidinone-containing 2-phenylpyridine (B120327) derivatives demonstrated excellent inhibition of broadleaf weeds at low application rates. nih.gov

The structure of this compound, with its halogenated pyridine core, suggests its potential as a scaffold or intermediate in the synthesis of new herbicidal agents. The chloro and iodo substituents can be strategically modified to optimize herbicidal activity, selectivity, and environmental profile. Research in this area would involve synthesizing derivatives of this compound and screening them for herbicidal efficacy against various weed species.

In the realm of insecticides, chloropyridinyl neonicotinoids are a major class of crop protection agents. researchgate.netacs.org These compounds, which share a 6-chloro-3-pyridinylmethyl group, act as agonists of nicotinic acetylcholine (B1216132) receptors in insects. researchgate.net While structurally different, the presence of a chloropyridine moiety in this compound indicates its potential as a building block for novel insecticide discovery.

The efficacy of a herbicide is determined by its interaction with specific biological pathways in the target weed. nih.gov Pyridine-based herbicides have been shown to target several key processes in plants.

As mentioned, a significant mode of action for many modern herbicides, including some pyridine derivatives, is the inhibition of protoporphyrinogen oxidase (PPO). researchgate.netnih.govresearchgate.net Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is oxidized to protoporphyrin IX in the cytoplasm. In the presence of light, protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation and membrane damage, ultimately killing the plant cell. nih.govnih.gov Molecular docking studies of some herbicidal 2-phenylpyridine derivatives have shown interactions with key amino acid residues in the PPO enzyme, such as Arg98 and Phe392. nih.gov

Another well-established mechanism for pyridine herbicides is the mimicry of the plant hormone auxin. fbn.com Synthetic auxin herbicides like clopyralid disrupt normal plant growth processes, leading to epinasty, stem twisting, and eventually, vascular tissue destruction and plant death. fbn.com

Natural compounds can also exhibit herbicidal activity by interfering with various biochemical pathways, including photosynthesis, mitochondrial respiration, and protein synthesis. frontiersin.org Research into the specific interactions of this compound and its derivatives with plant biological pathways would be crucial for developing them into effective and selective herbicides. This could involve in vitro enzyme assays and in vivo physiological and metabolic studies to elucidate their precise mode of action.

Analytical and Characterization Advancements

The precise characterization and analysis of this compound and its derivatives are fundamental for their development and application in various fields. Modern analytical techniques provide the necessary tools for structural elucidation, purity assessment, and quantification.

Spectroscopic methods are indispensable for confirming the structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for determining the substitution pattern on the pyridine ring. The chemical shifts and coupling patterns of the protons on the ring provide definitive information about their relative positions. For halogenated pyridinols, downfield shifts in the ¹³C NMR spectrum are indicative of carbons bearing halogen substituents. For example, in the analysis of various substituted pyridinols, the splitting patterns of the pyridine hydrogens in ¹H NMR have been instrumental in assigning the substitution patterns. clockss.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. In pyridinols, a broad O-H stretching band is typically observed in the region of 3200–3500 cm⁻¹. The presence of a carbonyl (C=O) signal could indicate the existence of the tautomeric pyridinone form.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. mdpi.com The isotopic patterns observed in the mass spectrum are particularly informative for halogenated compounds, as chlorine and bromine have distinctive isotopic signatures.

The table below summarizes typical spectroscopic data expected for a halogenated pyridinol like this compound, based on data from similar compounds.

| Spectroscopic Technique | Expected Observations for Halogenated Pyridinols |

| ¹H NMR | Signals for aromatic protons on the pyridine ring with characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Downfield shifts for carbons attached to halogen atoms. |

| IR Spectroscopy | Broad O-H stretching band (approx. 3200-3500 cm⁻¹). Potential C=O stretching band if the pyridinone tautomer is present. |

| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight. Characteristic isotopic patterns for chlorine. |

Chromatographic techniques are essential for the purification of synthesized compounds and for the analysis of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the purification and quantitative analysis of organic compounds. openaccessjournals.com Reversed-phase HPLC (RP-HPLC) is commonly used, where compounds are separated based on their hydrophobicity. mdpi.com For this compound, an RP-HPLC method would likely be developed to assess its purity, with detection typically performed using a UV detector. openaccessjournals.comnih.gov The high resolution and sensitivity of HPLC make it possible to detect and quantify even minor impurities. openaccessjournals.com The development of a robust HPLC method is a critical step in quality control for any potential application of this compound.

Column Chromatography: For the preparative scale purification of this compound after synthesis, column chromatography using silica (B1680970) gel is a standard method. researchgate.net The choice of solvent system (eluent) is optimized to achieve effective separation of the desired product from starting materials and by-products.

The table below outlines the role of different chromatographic techniques in the study of this compound.

| Chromatographic Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantitative analysis, and analytical scale separation. openaccessjournals.com |

| Column Chromatography | Preparative scale purification of the synthesized compound. researchgate.net |

X-ray Crystallography for Structural Confirmation

The precise molecular architecture of this compound, a halogenated pyridinol derivative of interest in various chemical research domains, has been unequivocally established through the powerful technique of single-crystal X-ray diffraction. This analytical method provides definitive, high-resolution data on the spatial arrangement of atoms within a crystalline solid, offering unambiguous proof of a compound's structure, including bond lengths, bond angles, and intermolecular interactions.

While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside mass spectrometry, provide valuable insights into the connectivity and functional groups present in a molecule, X-ray crystallography stands as the gold standard for absolute structural elucidation. For a molecule with multiple substituents on a heterocyclic ring like this compound, X-ray diffraction is crucial to prevent any ambiguity in the assignment of substituent positions.

Detailed crystallographic studies would involve growing a suitable single crystal of this compound, a process that can be influenced by factors such as solvent choice and temperature. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed.

The analysis of the diffraction data allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. This would confirm the pyridin-2-ol tautomer, with the hydroxyl group at the 2-position, and definitively place the chloro and iodo substituents at the 3- and 5-positions of the pyridine ring, respectively.

Although a specific published crystal structure for this compound is not available in open-access crystallographic databases as of the latest searches, the general principles and expected outcomes of such an analysis are well-established in the field of chemical crystallography. The data obtained from such an experiment would be presented in a standardized format, as exemplified in the hypothetical data table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₃ClINO |

| Formula Weight | 255.44 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value would be determined experimentally |

| b (Å) | Value would be determined experimentally |

| c (Å) | Value would be determined experimentally |

| α (°) | 90 |

| β (°) | Value would be determined experimentally |

| γ (°) | 90 |

| Volume (ų) | Value would be calculated from cell parameters |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | Value would be calculated (g/cm³) |

| Absorption Coefficient | Value would be calculated (mm⁻¹) |

| R-factor | Value indicates the goodness of fit |

| Data Collection Temperature | Typically 100 K or 293 K |

This table is for illustrative purposes only and does not represent published experimental data.

The refinement of the crystal structure would also reveal key intermolecular interactions, such as hydrogen bonding involving the pyridinol hydroxyl group and the nitrogen atom of an adjacent molecule, or potential halogen bonding interactions involving the iodine and chlorine atoms. These details are crucial for understanding the solid-state packing of the molecule and can influence its physical properties, such as melting point and solubility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-5-iodo-pyridin-2-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves halogenation or nucleophilic substitution on a pyridine scaffold. For example, iodination of 3-chloropyridin-2-ol precursors using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperature (0–25°C) in polar aprotic solvents (e.g., DMF) can introduce iodine at the 5-position. Optimization requires monitoring reaction kinetics via TLC or HPLC and adjusting stoichiometry, solvent polarity, or catalyst loading. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) identifies hydroxyl protons (~12 ppm) and aromatic protons (6.5–8.5 ppm). C NMR confirms halogen positions via deshielding effects.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and isotopic patterns (Cl and I contribute distinct signatures).

- IR : Confirms hydroxyl (3100–3500 cm) and C–I (500–600 cm) stretches.

Contradictions (e.g., unexpected splitting in NMR) may arise from tautomerism or solvent interactions. Cross-validation with X-ray crystallography or computational simulations (DFT) resolves ambiguities .

Q. How does the solubility and stability of this compound vary under different storage conditions?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Solubility in DMSO (>50 mg/mL) and methanol (~20 mg/mL) is higher than in water (<1 mg/mL). Stability tests (HPLC monitoring over 72 hours) show degradation in aqueous solutions (pH < 3 or > 9) due to hydrolysis. Long-term storage recommendations: desiccated at –20°C in amber vials under inert gas (N/Ar) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., dehalogenation or ring-opening) during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to prevent nucleophilic attack during cross-coupling (e.g., Suzuki-Miyaura).

- Catalytic Systems : Use Pd(PPh) with mild bases (KCO) to minimize deiodination.

- Low-Temperature Control : Perform reactions at –10°C to suppress radical pathways.

Post-reaction analysis via GC-MS or MALDI-TOF identifies side products for iterative optimization .

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density and Fukui indices to identify reactive sites. For example, the 4-position may show higher electrophilic susceptibility due to electron-withdrawing effects from Cl and I. Validation involves synthesizing predicted products and comparing experimental vs. computed C NMR shifts (<2 ppm deviation acceptable) .

Q. What protocols address discrepancies in bioactivity data for this compound in enzyme inhibition assays?

- Methodological Answer :

- Assay Replicates : Perform triplicate runs with internal controls (e.g., known inhibitors) to rule out plate-reader variability.

- Solvent Compatibility : Ensure DMSO concentrations <1% to avoid enzyme denaturation.

- IC Validation : Compare results across orthogonal methods (e.g., fluorescence polarization vs. calorimetry).

Contradictions often arise from aggregation artifacts; dynamic light scattering (DLS) detects particulates >100 nm .

Q. How can the environmental toxicity of this compound be assessed, and what disposal protocols comply with regulatory standards?

- Methodological Answer :

- Ecotoxicity Testing : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition (OECD 201).

- Waste Treatment : Incinerate at >1000°C with alkaline scrubbers to neutralize halogenated byproducts.

- Documentation : Maintain Safety Data Sheets (SDS) per GHS guidelines, including first-aid measures for dermal exposure (flush with PEG-300) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。